2-(5'-Chloro-2-nitrophenoxy)benzoic acid
Description
2-(5'-Chloro-2-nitrophenoxy)benzoic acid is a halogenated nitro-aromatic compound featuring a benzoic acid backbone substituted at the ortho-position (C2) with a phenoxy group. The phenoxy moiety itself is further functionalized with a chlorine atom at the para-position (C5') and a nitro group at the ortho-position (C2) (Figure 1).
Such methods are commonly employed for phenoxy-linked benzoic acids.
Properties
Molecular Formula |
C13H8ClNO5 |
|---|---|
Molecular Weight |
293.66 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8ClNO5/c14-8-5-6-10(15(18)19)12(7-8)20-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17) |
InChI Key |
KLIVBHQWGSWZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties :
- Melting Point : Based on structurally similar compounds like 2-chloro-5-nitrobenzoic acid (mp 166–168°C ), the target compound is expected to exhibit a comparable melting range.
- Solubility : The nitro and chloro substituents likely reduce aqueous solubility, as seen in other halogenated nitrobenzoic acids, which are sparingly soluble in water but more soluble in organic solvents like ethyl acetate or acetonitrile .
Comparison with Similar Compounds
Below is a detailed comparison of 2-(5'-Chloro-2-nitrophenoxy)benzoic acid with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogs and Substituent Effects
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical Data
*Extraction rates inferred from trends in halogenated benzoic acids .
Research Findings and Trends
Substituent Effects on Solubility : Nitro groups reduce aqueous solubility but enhance membrane permeability in organic solvents, as seen in emulsion liquid membrane extraction studies .
Receptor Binding : Halogen and nitro substituents are critical for TRα binding, with trifluoromethyl groups further optimizing interaction energies .
Synthetic Optimization : One-pot synthesis routes minimize intermediate purification steps, improving cost efficiency for industrial production .
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